NICKEL ZINC IRON OXIDE NANOPOWDER 99+per cent

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Nickel Zinc Iron Oxide Nanopowder (NiZnFe4O4) is a dark brown powder . It possesses unique properties due to its nanoscale size, such as high magnetic susceptibility, high electrical resistivity, and excellent chemical stability .

Synthesis Analysis

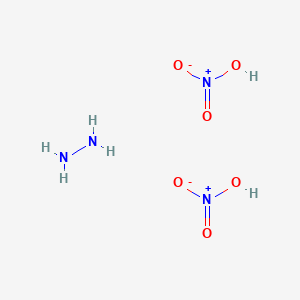

Nickel Zinc Iron Oxide Nanoparticles are typically less than 50 nm (XRD). They are also available in passivated, ultra-high purity, high purity, carbon-coated, and dispersed forms .Molecular Structure Analysis

The linear formula for Nickel Zinc Iron Oxide Nanopowder is NiZnFe4O4 . The molecular weight is 411.46 .Chemical Reactions Analysis

Nickel Zinc Iron Oxide Nanopowder serves as catalysts in various chemical reactions, such as hydrogenation, oxidation, and reduction reactions .Physical And Chemical Properties Analysis

Nickel Zinc Iron Oxide Nanopowder has a density of 2.81 g/mL at 25 °C (lit.) . The particle size is typically less than 100 nm (BET) . It is chemically stable and exhibits superparamagnetic properties .Applications De Recherche Scientifique

Radio Frequency Applications

Nickel Zinc Iron Oxide nanopowder is utilized in the development of radio frequency (RF) nanocomposites . These composites exhibit low loss and flexible properties with improved magneto-dielectric characteristics at RF . The surfactant-modified NiZnFe2O4 nanoparticles, when combined with polymer matrices, can increase the dielectric permittivity and magnetic permeability, which are crucial for miniaturization and impedance matching in RF devices .

Solid Oxide Fuel Cells

In the field of energy, NiZnFe2O4 nanopowder is used to prepare nickel cermet . This material serves as the anode layer in solid oxide fuel cells (SOFC) . The high conductivity and stability of NiZnFe2O4 make it an excellent candidate for efficient energy conversion in SOFCs.

Lithium Ion Micro Batteries

NiZnFe2O4 nanopowder is applied as a cathode material in lithium ion micro batteries . It is specifically used as a lithium nickel zinc iron cathode , contributing to the high energy density and long cycle life of these batteries.

Electrochromic Coatings

The nanopowder is also significant in the production of electrochromic coatings . These coatings are capable of changing color when an electric charge is applied, which is beneficial for smart windows and display technologies .

Nanofiber and Nanowire Applications

NiZnFe2O4 nanopowder is instrumental in the synthesis of nanofibers and nanowires . These nanostructures have applications in advanced electronics, sensors, and as catalysts due to their high surface area and unique electrical properties .

Alloys and Catalysts

The nanopowder is used in the creation of alloys and catalysts . Its magnetic properties are particularly valuable in catalysis and in the development of magnetic alloys .

Textile Industry

In textiles, NiZnFe2O4 nanopowder is used to enhance the properties of fabrics. It imparts antimicrobial, UV-blocking , and deodorizing properties to textiles, making them more suitable for various applications .

Plastics Industry

Lastly, the nanopowder finds its application in the plastics industry. It is used to create composite materials that exhibit improved mechanical strength, thermal stability, and electrical conductivity .

Safety and Hazards

Orientations Futures

Nickel Zinc Iron Oxide Nanopowder has potential applications in various fields. It can be used in the fabrication of magnetic nanoparticles, magnetic fluids, and magnetic devices. It also has potential uses in lithium-ion batteries and supercapacitors, biomedical applications, environmental remediation processes, sensor technology, electronics and telecommunications, and coatings and pigments .

Mécanisme D'action

Target of Action

Nickel Zinc Iron Oxide Nanopowder (NiZnFe4O4) is primarily targeted towards various industrial and technological applications due to its unique physical and chemical properties . The compound’s primary targets include magnetic storage media, magnetic sensors, electromagnetic wave absorbers, catalysts, and biomedical applications .

Mode of Action

The interaction of Nickel Zinc Iron Oxide Nanopowder with its targets is primarily physical, leveraging its magnetic properties. For instance, in magnetic storage media, the compound’s high magnetic susceptibility allows it to store data effectively . In catalysts, the compound facilitates various chemical reactions .

Biochemical Pathways

In biomedical applications, its magnetic properties can be used for targeted drug delivery or magnetic hyperthermia for cancer treatment .

Result of Action

The result of Nickel Zinc Iron Oxide Nanopowder’s action depends on its application. For example, in magnetic storage media, the result is effective data storage . In catalysts, the result is the facilitation of various chemical reactions .

Action Environment

The action, efficacy, and stability of Nickel Zinc Iron Oxide Nanopowder can be influenced by environmental factors such as temperature, humidity, and pH . For instance, its magnetic properties can be affected by temperature changes .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of Nickel Zinc Iron Oxide nanopowder can be achieved through a co-precipitation method. This method involves the simultaneous precipitation of multiple metal ions in a solution. The ratio of the metal ions can be controlled to achieve the desired composition of the final product. The co-precipitation method is advantageous because it leads to a high degree of homogeneity in the final product.", "Starting Materials": [ "Nickel nitrate hexahydrate (Ni(NO3)2.6H2O)", "Zinc nitrate hexahydrate (Zn(NO3)2.6H2O)", "Ferric nitrate nonahydrate (Fe(NO3)3.9H2O)", "Sodium hydroxide (NaOH)", "Deionized water (H2O)" ], "Reaction": [ "1. Dissolve the Nickel nitrate hexahydrate, Zinc nitrate hexahydrate, and Ferric nitrate nonahydrate in deionized water to form a homogeneous solution.", "2. Add sodium hydroxide to the solution while stirring continuously until the pH reaches 10.", "3. Continue stirring the solution for 1 hour to ensure complete precipitation of the metal ions.", "4. Centrifuge the solution to separate the precipitate from the solution.", "5. Wash the precipitate with deionized water to remove any impurities.", "6. Dry the precipitate at 80°C for 12 hours.", "7. Mill the dried precipitate to form a nanopowder.", "8. Calcine the nanopowder at 500°C for 4 hours to obtain the final product." ] } | |

Numéro CAS |

12645-50-0 |

Nom du produit |

NICKEL ZINC IRON OXIDE NANOPOWDER 99+per cent |

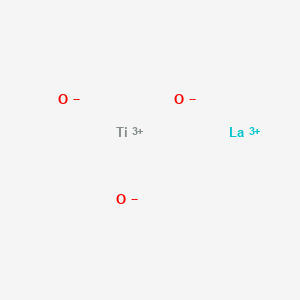

Formule moléculaire |

Fe2H8NiO4Zn |

Poids moléculaire |

307.823 |

Nom IUPAC |

iron;nickel;zinc;tetrahydrate |

InChI |

InChI=1S/2Fe.Ni.4H2O.Zn/h;;;4*1H2; |

Clé InChI |

ZRSQUVGYYDWRSE-UHFFFAOYSA-N |

SMILES |

O.O.O.O.[Fe].[Fe].[Ni].[Zn] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R)-2-octadecanoyloxy-3-trityloxypropyl] octadecanoate](/img/structure/B576656.png)

![(1S,2S,4S)-Bicyclo[2.2.1]hept-5-en-2-ylacetic acid](/img/structure/B576660.png)